1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide is a complex organic compound featuring a triazole ring, a hydrazinecarbonyl group, and a phenylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide typically involves multi-step organic reactions. One common approach is the condensation of 1-amino-2-(1H-1,2,4-triazol-1-yl)ethanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazinecarbonyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
1-{N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and hydrazinecarbonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13N7O2 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N'-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide |
InChI |
InChI=1S/C12H13N7O2/c13-10(6-19-8-14-7-15-19)17-18-12(21)11(20)16-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,17)(H,16,20)(H,18,21) |
InChI Key |
QYRSZRBIJNHCNO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\CN2C=NC=N2)/N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=C(CN2C=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.